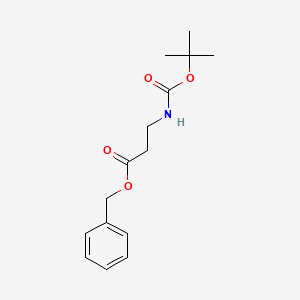
N'-Desmethylsulfonyl-N-methylsulfonyl Dofetilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide is a chemical compound with the molecular formula C19H27N3O5S2 and a molecular weight of 441.56 g/mol . It is a derivative of Dofetilide, which is a class III antiarrhythmic agent used to treat irregular heartbeats. This compound is often studied as an impurity or metabolite of Dofetilide .
Preparation Methods
The synthesis of N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide involves several steps, typically starting from Dofetilide or its intermediates. The synthetic route generally includes:
Step 1: Protection of functional groups to prevent unwanted reactions.
Step 2: Introduction of the sulfonyl groups through sulfonation reactions.
Step 3: Deprotection and purification to obtain the final compound.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Dofetilide formulations.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research focuses on its pharmacokinetics and potential side effects as a metabolite of Dofetilide.
Industry: It is used in the quality control of pharmaceutical products containing Dofetilide.
Mechanism of Action
As a derivative of Dofetilide, N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide is believed to interact with the same molecular targets. Dofetilide works by blocking potassium channels in the heart, specifically the rapid component of the delayed rectifier potassium current (I_Kr). This action prolongs the repolarization phase of the cardiac action potential, thereby stabilizing the heart rhythm .
Comparison with Similar Compounds
N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide can be compared with other similar compounds, such as:
- N-Desmethylsulfonyl Dofetilide
- N-Methylsulfonyl Dofetilide
- N-Desaminomethylsulfonyl-N-nitryl Dofetilide
- Dofetilide-D4
These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. N’-Desmethylsulfonyl-N-methylsulfonyl Dofetilide is unique due to its dual sulfonyl groups, which influence its chemical reactivity and biological interactions .
Properties
CAS No. |
937195-06-7 |
|---|---|
Molecular Formula |
C₁₉H₂₇N₃O₅S₂ |
Molecular Weight |
441.56 |
Synonyms |
N-[4-[2-[[2-(4-Aminophenyl)ethyl]methylamino]ethoxy]phenyl]-N-(methylsulfonyl)-methanesulfonamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


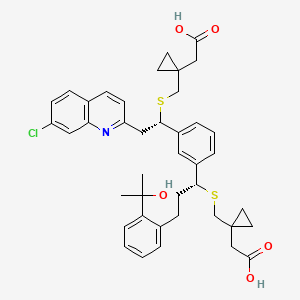
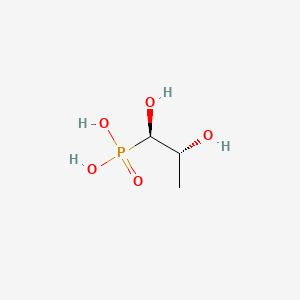
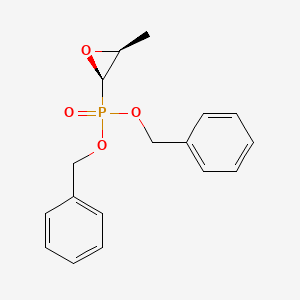
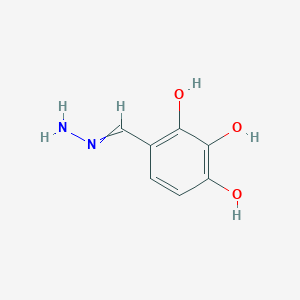
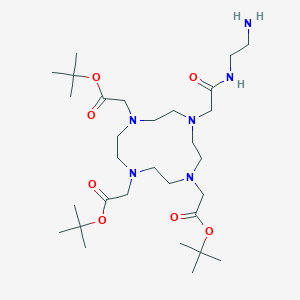
![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

